molecular formula C8H10N2O2S B2515922 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole CAS No. 2197736-28-8

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole

Cat. No.: B2515922
CAS No.: 2197736-28-8
M. Wt: 198.24
InChI Key: CIADNLUMOKOSOZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a cyclopropyl group and an oxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with oxetan-3-yl chloroformate to form an intermediate, which is then treated with thiosemicarbazide to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or base agents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole compounds with various functional groups.

Scientific Research Applications

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1,2,4-thiadiazole: Lacks the oxetane moiety but shares the cyclopropyl and thiadiazole features.

    5-(Oxetan-3-yloxy)-1,2,4-thiadiazole: Contains the oxetane and thiadiazole moieties but lacks the cyclopropyl group.

Uniqueness

3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is unique due to the combination of the cyclopropyl group and the oxetane moiety on the thiadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of both the cyclopropyl and oxetane groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various research applications.

Properties

IUPAC Name

3-cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-5(1)7-9-8(13-10-7)12-6-3-11-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADNLUMOKOSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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